![molecular formula C7H11NO3 B12526750 (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 777847-80-0](/img/structure/B12526750.png)
(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,4S)-2-ヒドロキシ-7-アザビシクロ[2.2.1]ヘプタン-1-カルボン酸は、ヒドロキシル基とカルボン酸基を特徴とするユニークな構造を持つ二環式化合物です。
準備方法
合成経路および反応条件
(1R,2S,4S)-2-ヒドロキシ-7-アザビシクロ[2.2.1]ヘプタン-1-カルボン酸の合成は、一般的に、一連の化学反応を通して二環式構造を形成できる出発物質の使用を含みます。一般的な合成経路には、ディールス・アルダー反応を使用した後に、ヒドロキシル基とカルボン酸基を導入するための官能基修飾が含まれます。反応条件は、多くの場合、所望の立体化学と収率を保証するために、触媒、特定の温度、および溶媒の使用を含みます。
工業生産方法
この化合物の工業生産には、収率と純度を最大化するために最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、連続フロー反応器、高圧反応器、結晶化やクロマトグラフィーなどの高度な精製技術が含まれます。
化学反応の分析
反応の種類
(1R,2S,4S)-2-ヒドロキシ-7-アザビシクロ[2.2.1]ヘプタン-1-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成できます。
還元: カルボン酸基はアルコールに還元できます。
置換: ヒドロキシル基とカルボン酸基は、求核置換反応に関与できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやアルコールなどの求核剤が含まれます。反応条件は、所望の生成物に応じて異なる場合がありますが、多くの場合、制御された温度とpHレベルが含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシル基の酸化はケトンを生成する可能性があり、カルボン酸基の還元はアルコールを生成する可能性があります。
科学研究への応用
化学
化学において、(1R,2S,4S)-2-ヒドロキシ-7-アザビシクロ[2.2.1]ヘプタン-1-カルボン酸は、より複雑な分子の合成のための構成ブロックとして使用されます。
生物学
生物学では、この化合物は、酵素基質相互作用の研究におけるリガンドとして使用できます。その二環式構造は、酵素の活性部位をプローブし、その作用のメカニズムを理解するための興味深い候補です。
医学
医学では、(1R,2S,4S)-2-ヒドロキシ-7-アザビシクロ[2.2.1]ヘプタン-1-カルボン酸は、医薬品中間体としての潜在的な用途があります。その誘導体は、抗炎症作用や抗菌作用など、治療目的のために活用できる生物学的活性を示す可能性があります。
産業
産業では、この化合物は、特定の特性を持つ新素材の開発に使用できます。そのユニークな構造により、機械的および化学的特性が向上したポリマーやその他の素材を設計できます。
科学的研究の応用
Chemistry
In chemistry, (1R,2S,4S)-2-Hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its bicyclic structure makes it an interesting candidate for probing the active sites of enzymes and understanding their mechanisms of action.
Medicine
In medicine, (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or antimicrobial effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced mechanical and chemical properties.
作用機序
(1R,2S,4S)-2-ヒドロキシ-7-アザビシクロ[2.2.1]ヘプタン-1-カルボン酸の作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。ヒドロキシル基とカルボン酸基は、これらの標的と水素結合とイオン相互作用を形成して、その活性と機能に影響を与える可能性があります。二環式構造は、結合に剛性と特異性を提供し、分子経路を研究し、新しい薬剤を設計するための貴重なツールとなっています。
類似化合物の比較
類似化合物
(1R,2S,4S)-2-ヒドロキシ-7-アザビシクロ[2.2.1]ヘプタン-1-カルボキサミド: カルボン酸基ではなくアミド基を持つ類似の構造。
(1R,2S,4S)-2-ヒドロキシ-7-アザビシクロ[2.2.1]ヘプタン-1-メタノール: カルボン酸基ではなくメタノール基を持つ類似の構造。
独自性
(1R,2S,4S)-2-ヒドロキシ-7-アザビシクロ[2.2.1]ヘプタン-1-カルボン酸の独自性は、二環式構造とヒドロキシル基とカルボン酸基の両方を組み合わせている点にあります。この組み合わせにより、広範囲の化学的修飾と用途が可能になり、科学研究と産業用途において汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
Uniqueness
The uniqueness of (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid lies in its combination of a bicyclic structure with both a hydroxyl and a carboxylic acid group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
777847-80-0 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC名 |
(1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-5-3-4-1-2-7(5,8-4)6(10)11/h4-5,8-9H,1-3H2,(H,10,11)/t4-,5-,7+/m0/s1 |
InChIキー |
QTBKSNXSJZAZIY-KZLJYQGOSA-N |
異性体SMILES |
C1C[C@@]2([C@H](C[C@H]1N2)O)C(=O)O |
正規SMILES |
C1CC2(C(CC1N2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


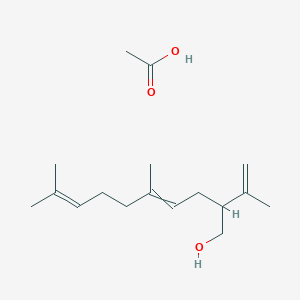

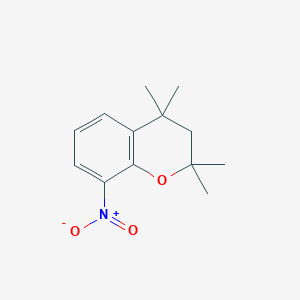


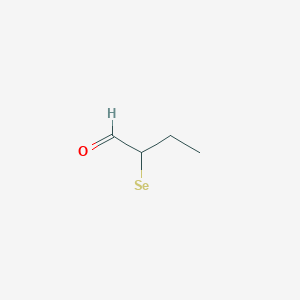

![Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate](/img/structure/B12526699.png)
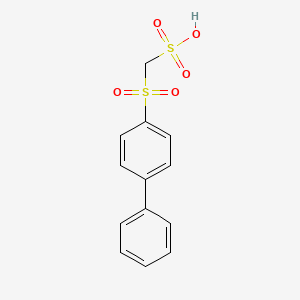
![(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]](/img/structure/B12526706.png)
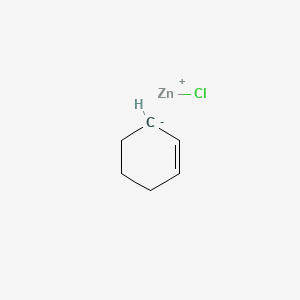
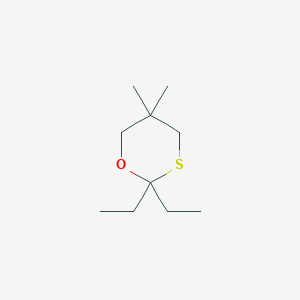
boranyl](/img/structure/B12526724.png)
![5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline](/img/structure/B12526730.png)
